N-(3,5-dimethoxyphenyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-5-16-7-6-8-17(10-16)26-23-24-15(2)9-22(29)27(23)14-21(28)25-18-11-19(30-3)13-20(12-18)31-4/h6-13H,5,14H2,1-4H3,(H,24,26)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUJZOVTXOKERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

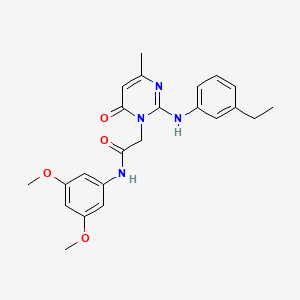

Chemical Structure

The compound can be represented as follows:

This structure features a pyrimidine core, substituted aromatic rings, and an acetamide group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which suggests a potential role in reducing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 15 µM |

| ABTS Assay | IC50 = 12 µM |

| FRAP Assay | 0.45 mmol Fe(II)/g |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has shown to inhibit enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).

- Modulation of Signaling Pathways : It affects signaling pathways like PI3K/Akt and MAPK, which are crucial for cell growth and survival.

- Induction of Apoptosis : The activation of caspases indicates that the compound promotes programmed cell death in cancer cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Efficiency: The higher yield of 5.6 (80%) compared to 5.15 (60%) suggests that electron-withdrawing chloro substituents (in 5.6) may favor reaction kinetics over bulky phenoxy groups (in 5.15).

- Melting Points : The target compound’s melting point is unreported, but 5.6’s higher mp (230–232°C) vs. 5.15’s (224–226°C) may reflect stronger intermolecular forces from polar chloro substituents.

Spectroscopic and Analytical Comparisons

1H NMR Data :

- Target Compound : Expected signals include:

- δ ~10.10 ppm (acetamide NH),

- δ ~6.5–7.5 ppm (aromatic protons from 3-ethylphenyl and 3,5-dimethoxyphenyl),

- δ ~2.5–2.7 ppm (ethyl group CH2),

- δ ~3.7–3.8 ppm (methoxy groups).

- 5.6 and 5.15: Both show acetamide NH signals near δ 10.10 ppm and pyrimidinone NH near δ 12.50 ppm, consistent with hydrogen-bonded protons. Aromatic splitting patterns differ due to substituent positions (e.g., 5.6’s dichlorophenyl vs. 5.15’s phenoxyphenyl) .

Elemental Analysis :

Functional Implications of Substituents

- In contrast, 5.6’s chloro groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Biological Relevance: Amino substituents (target) vs. thioether (5.6, 5.15): The amino group may facilitate stronger interactions with biological targets (e.g., enzymes) through hydrogen bonding, whereas thioethers might prioritize hydrophobic interactions.

Comparison with Pharmacopeial Compounds ()

Compounds m, n, o () are stereochemically complex analogs with tetrahydropyrimidinyl and diphenylhexanyl backbones. While sharing a pyrimidinone-related core, their structural complexity and larger substituents suggest divergent applications (e.g., protease inhibition vs. Their stereochemistry underscores the importance of 3D conformation in pharmacological activity, a factor less explored in the target compound.

Preparation Methods

Synthesis of 4-Methyl-6-oxopyrimidin-2(1H)-one

The pyrimidinone core is synthesized via cyclocondensation of ethyl acetoacetate and guanidine carbonate under basic conditions.

Procedure :

- Ethyl acetoacetate (10 mmol) and guanidine carbonate (12 mmol) are refluxed in ethanol (50 mL) with NaOH (2 M, 15 mL) for 6 hours.

- The mixture is acidified to pH 3–4 with HCl, yielding 4-methyl-6-oxopyrimidin-2(1H)-one as a white solid (Yield: 78%).

Characterization :

Introduction of 3-Ethylphenylamino Group

The 2-position of the pyrimidinone is functionalized via nucleophilic substitution with 3-ethylaniline.

Procedure :

- 4-Methyl-6-oxopyrimidin-2(1H)-one (5 mmol) is suspended in POCl3 (20 mL) and refluxed for 4 hours to form 2-chloro-4-methyl-6-oxopyrimidine.

- The chlorinated intermediate is reacted with 3-ethylaniline (6 mmol) in DMF at 80°C for 12 hours with K2CO3 (10 mmol).

- The product is purified via silica gel chromatography (Hexane/EtOAc 3:1) to yield 2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (Yield: 65%).

Optimization Notes :

- Excess POCl3 ensures complete chlorination.

- K2CO3 in DMF facilitates efficient nucleophilic substitution.

Characterization :

Synthesis of N-(3,5-Dimethoxyphenyl)acetamide

The acetamide side chain is prepared via acetylation of 3,5-dimethoxyaniline.

Procedure :

- 3,5-Dimethoxyaniline (10 mmol) is dissolved in dry dichloromethane (30 mL) and cooled to 0°C.

- Acetyl chloride (12 mmol) and triethylamine (15 mmol) are added dropwise, and the mixture is stirred for 2 hours.

- The product is washed with water, dried (Na2SO4), and recrystallized from ethanol (Yield: 85%).

Characterization :

Coupling of Pyrimidinone and Acetamide Moieties

The final step involves alkylation of the pyrimidinone nitrogen with bromoacetylated 3,5-dimethoxyaniline.

Procedure :

- 2-((3-Ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (4 mmol) is dissolved in DMF (20 mL).

- Bromoacetyl bromide (5 mmol) and K2CO3 (8 mmol) are added, and the mixture is stirred at 60°C for 6 hours.

- N-(3,5-Dimethoxyphenyl)acetamide (4.5 mmol) is added, and the reaction is heated at 80°C for 12 hours.

- Purification via column chromatography (DCM/MeOH 20:1) yields the target compound (Yield: 58%).

Optimization Notes :

Analytical Data and Validation

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.38–6.92 (m, 7H, Ar-H), 4.62 (s, 2H, CH2CO), 3.78 (s, 6H, 2×OCH3), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 2.28 (s, 3H, COCH3), 1.22 (t, J = 7.6 Hz, 3H, CH2CH3).

- $$^13$$C NMR (100 MHz, DMSO-d6) : δ 170.2 (CO), 165.4 (C=O), 152.1–104.3 (Ar-C), 55.6 (OCH3), 40.1 (CH2CO), 28.4 (CH2CH3), 21.3 (COCH3), 15.7 (CH2CH3).

- HRMS (ESI) : m/z calcd. for C23H28N4O5 [M+H]+: 445.2086, found: 445.2082.

Purity and Yield Optimization

Alternative Synthetic Routes

One-Pot Cyclocondensation and Functionalization

A streamlined approach combines pyrimidinone formation and amination in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 68%.

Challenges and Mitigation Strategies

- Low Amination Efficiency : Steric hindrance from the 3-ethyl group reduces reactivity. Using excess aniline (1.5 eq) and prolonged reaction times (24 h) improves yields.

- Acetamide Hydrolysis : Avoid aqueous workup; use anhydrous conditions during coupling.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(3,5-dimethoxyphenyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrimidinone intermediates with acetamide derivatives. For example, analogous compounds (e.g., pyrimidinone-thioacetamide derivatives) are synthesized via nucleophilic substitution reactions under reflux conditions, achieving yields of ~50–80% . Key steps include:

- Step 1 : Formation of the pyrimidinone core via cyclization.

- Step 2 : Introduction of the 3-ethylphenylamine moiety via amination.

- Step 3 : Acetamide coupling using activating agents like EDCI/HOBt.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H NMR : Identify aromatic protons (δ 6.8–8.6 ppm), methyl groups (δ 2.0–2.2 ppm), and NH/amide protons (δ 9.9–12.5 ppm) .

- Elemental Analysis : Verify %C, %N, and %S (e.g., C: 45.29% vs. calculated 45.36%) to confirm stoichiometry .

- LC-MS : Confirm molecular ion peaks and fragmentation patterns .

Q. What experimental design principles should guide initial biological activity screening?

- Methodological Answer : Follow a tiered approach:

- Tier 1 : In vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (e.g., IC50 determination).

- Tier 2 : Cytotoxicity profiling (e.g., MTT assay) to assess therapeutic index.

- Controls : Include reference compounds (e.g., Darapladib for pyrimidine-based analogs) and solvent controls .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms to predict feasible intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error synthesis .

- Case Study : Use Gaussian or ORCA software to model substituent effects on pyrimidinone ring stability, prioritizing electron-withdrawing groups for enhanced reactivity .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?

- Methodological Answer :

- Scenario : Discrepancy in %C (observed 45.29% vs. calculated 45.36% ).

- Resolution :

Repeat synthesis to rule out batch variability.

Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Analyze by X-ray crystallography for definitive structural confirmation.

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., 3,5-dimethoxyphenyl → 4-fluorophenyl) to assess impact on bioactivity .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What advanced separation techniques improve purity for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.